

A Historical Overview of Butenol in Organic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Butenol**

Cat. No.: **B1619263**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butenol, an unsaturated four-carbon alcohol with the chemical formula C₄H₈O, has played a noteworthy role in the historical development of organic chemistry. Its isomers, each possessing a unique structural arrangement of the double bond and hydroxyl group, have distinct chemical properties and have been instrumental in the advancement of synthetic methodologies. This technical guide provides a comprehensive historical overview of the key **butenol** isomers—2-buten-1-ol (crotyl alcohol), 3-buten-1-ol, and 1-buten-3-ol—covering their discovery, the evolution of their synthesis, characteristic reactions, and applications, particularly in the realm of pharmaceuticals.

The Butenol Isomers: A Structural Overview

The three primary isomers of **butenol**, differing in the positions of the hydroxyl group and the carbon-carbon double bond, are:

- 2-Buten-1-ol (Crotyl Alcohol): Exists as cis and trans stereoisomers.
- 3-Buten-1-ol: A primary alcohol with a terminal double bond.
- 1-Buten-3-ol: A secondary alcohol with an internal double bond.

The distinct placement of the functional groups in these isomers leads to significant differences in their reactivity and synthetic utility.

2-Buten-1-ol (Crotol Alcohol): A Historical Perspective

Discovery and Early Synthesis:

The history of 2-buten-1-ol, commonly known as crotol alcohol, is closely tied to the study of crotonaldehyde. Early methods for its preparation involved the reduction of crotonaldehyde.[\[1\]](#) This unsaturated alcohol is a colorless liquid, moderately soluble in water and miscible with many organic solvents.[\[2\]](#) It exists as a mixture of two geometric isomers, cis and trans.[\[2\]](#)

Evolution of Synthetic Methodologies:

Historically, the primary route to crotol alcohol has been the selective hydrogenation of crotonaldehyde.[\[2\]](#) Over the years, various catalytic systems have been developed to improve the selectivity of this transformation, minimizing the over-reduction to butanol.

A significant development in **butenol** chemistry is the isomerization of 3-buten-1-ol to the thermodynamically more stable 2-buten-1-ol. This process can be catalyzed by palladium complexes.

3-Buten-1-ol: A Versatile Synthetic Building Block

Discovery and Synthesis:

3-Buten-1-ol, a primary alcohol with a terminal double bond, has become a valuable intermediate in modern organic synthesis due to its versatile reactivity.[\[2\]](#) One of the earliest and most important methods for its synthesis is the selective hydrogenation of 3-butyn-1-ol.[\[3\]](#) This method offers a straightforward route to 3-buten-1-ol with good yields.[\[3\]](#) Another industrially relevant synthesis involves the dehydration of 1,4-butanediol.[\[4\]](#)

Key Reactions and Applications:

The presence of both a hydroxyl group and a terminal alkene allows for a wide range of chemical transformations. The double bond can participate in reactions such as halogenation,

hydroboration, and Diels-Alder cycloadditions.^[2] The hydroxyl group can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to ethers and esters.^[2]

This dual functionality makes 3-buten-1-ol a crucial starting material in the synthesis of various pharmaceuticals. For instance, it is a key intermediate in the production of the antihistamine Fexofenadine.

1-Buten-3-ol: The Less Explored Isomer

Information regarding the history and synthesis of 1-buten-3-ol is less documented compared to its isomers. As a secondary alcohol, its reactivity differs from the primary alcohols, 2-buten-1-ol and 3-buten-1-ol.

Synthesis:

One potential synthetic route to 1-buten-3-ol is through the reaction of a vinyl Grignard reagent with acetaldehyde. This reaction would directly form the desired carbon skeleton and introduce the hydroxyl group at the C3 position.

Quantitative Data of Butenol Isomers

For ease of comparison, the following table summarizes key physical properties of the **butenol** isomers.

Property	2-Buten-1-ol (Crotyl Alcohol)	3-Buten-1-ol	1-Buten-3-ol
Molecular Formula	C ₄ H ₈ O	C ₄ H ₈ O	C ₄ H ₈ O
Molar Mass	72.11 g/mol	72.11 g/mol	72.11 g/mol
Boiling Point	121.2 °C (trans) ^[2]	112-114 °C ^[4]	Not readily available
Density	0.8454 g/cm ³ (trans) ^[2]	0.838 g/mL at 25 °C ^[4]	Not readily available
CAS Number	504-61-0 (mixture of isomers)	627-27-0	598-32-3

Key Experimental Protocols

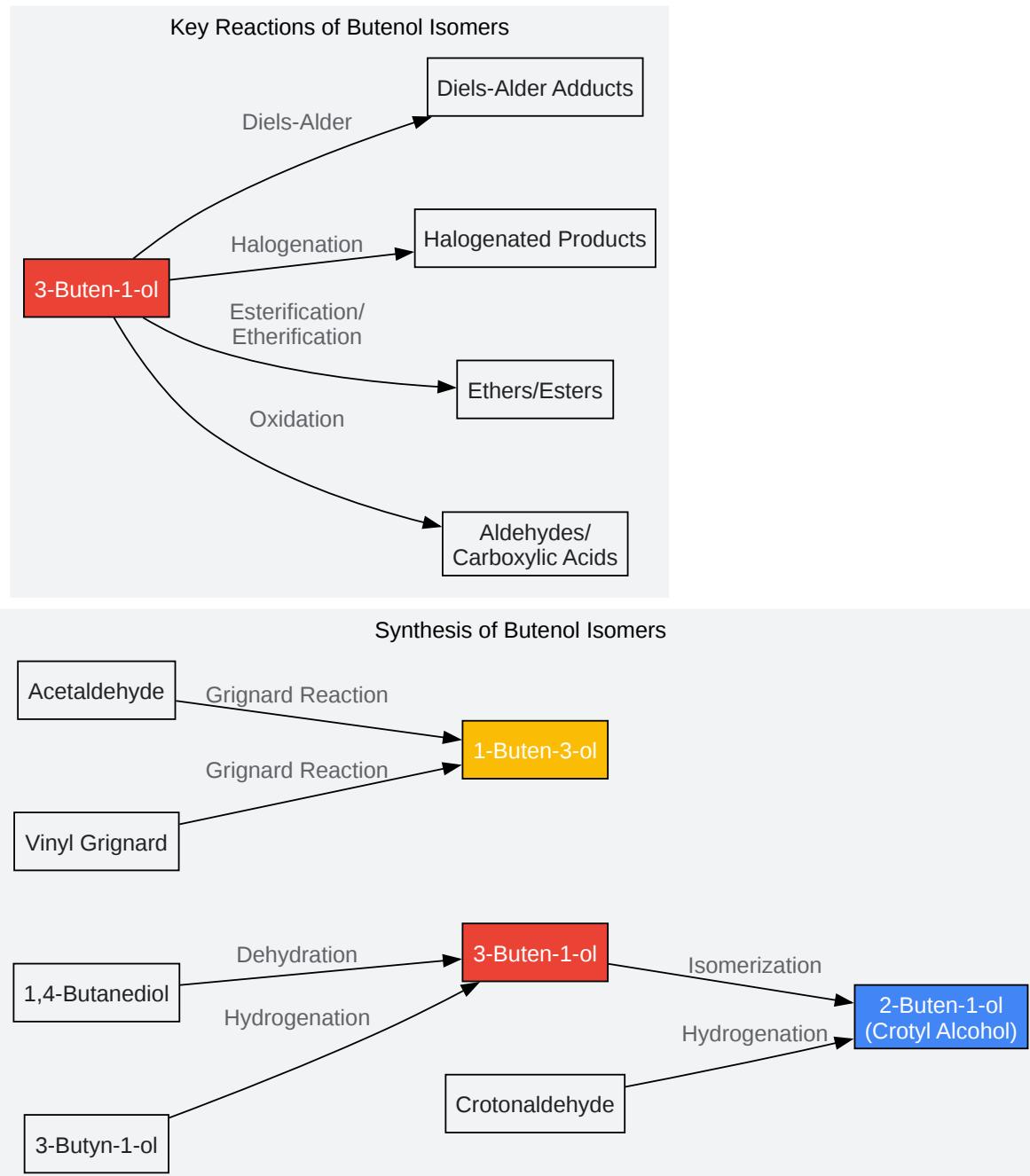
Synthesis of 3-Buten-1-ol via Hydrogenation of 3-Butyn-1-ol

This procedure is based on the general method described in patent literature.[\[3\]](#)

Materials:

- 3-butyn-1-ol
- Ethanol (solvent)
- Raney Nickel catalyst
- Hydrogen gas
- Autoclave
- Gas chromatograph (GC) for reaction monitoring

Procedure:


- In a 1-liter autoclave, charge 100g of 3-butyn-1-ol and 400ml of ethanol.
- Add 2g of Raney Nickel catalyst to the mixture.
- Purge the autoclave with nitrogen gas for 15 minutes.
- Heat the mixture to 50 °C under insulation.
- Introduce hydrogen gas into the autoclave, maintaining a pressure of 1.0 MPa.
- Monitor the reaction progress by taking samples periodically and analyzing them by GC.
- The reaction is considered complete when the concentration of the starting material, 3-butyn-1-ol, is less than 1% by mass.
- After the reaction is complete, filter the mixture to recover the catalyst.

- The filtrate is subjected to fractional distillation to first recover the ethanol solvent and then to purify the 3-buten-1-ol product.

Yield: Approximately 88.7% with a purity of 98.3%.[\[3\]](#)

Signaling Pathways and Logical Relationships

The synthesis of **butenol** isomers and their subsequent reactions can be visualized as a network of interconnected chemical transformations. These relationships are crucial for designing synthetic routes to more complex molecules.

[Click to download full resolution via product page](#)

Caption: Synthetic pathways to **butenol** isomers and key reactions of 3-buten-1-ol.

Conclusion

The **butenols**, a family of unsaturated alcohols, have a rich history in organic chemistry. From the early preparations of crotyl alcohol to the development of versatile synthetic routes for 3-buten-1-ol, these compounds have served as important intermediates and tools for methodological advancements. Their unique combination of functional groups continues to make them valuable building blocks in the synthesis of complex organic molecules, including pharmaceuticals and other fine chemicals. Further exploration into the chemistry of the less-studied 1-buten-3-ol isomer may yet unveil new and valuable synthetic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Buten-1-ol | C4H8O | CID 69389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crotyl alcohol - Wikipedia [en.wikipedia.org]
- 3. CN102295530B - Synthetic method of 3-buten-1-ol - Google Patents [patents.google.com]
- 4. 3-Buten-1-ol | 627-27-0 [chemicalbook.com]
- To cite this document: BenchChem. [A Historical Overview of Butenol in Organic Chemistry: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1619263#historical-overview-of-butenol-in-organic-chemistry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com